3-Methylcyclobutene
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Overview
Description
3-Methylcyclobutene is an organic compound with the molecular formula C5H8. It is a derivative of cyclobutene, where a methyl group is attached to the third carbon of the cyclobutene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylcyclobutene can be synthesized through several methods. One common approach involves the reaction of methylene with cyclobutene. This reaction can be initiated by photolysis of diazomethane in the presence of cyclobutene, yielding this compound as one of the products .
Industrial Production Methods: Industrial production of this compound often involves the catalytic cleavage of 4,4-dimethyl-1,3-dioxane. This process produces methylenecyclobutane as a side product, which can then be converted to this compound through further chemical reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Methylcyclobutene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: It can undergo substitution reactions where the methyl group or hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under UV light.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction typically produces alkanes .
Scientific Research Applications
3-Methylcyclobutene has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It serves as a raw material for the synthesis of fine chemicals and specialty polymers.
Mechanism of Action
The mechanism by which 3-methylcyclobutene exerts its effects involves its ability to undergo various chemical transformations. For instance, in ROMP, the compound undergoes a series of [2+2] cycloaddition reactions with a metal-carbene complex, forming a metallacyclobutane intermediate. This intermediate then undergoes cycloreversion to produce a new metal-alkylidene complex and a new alkene . These reactions are facilitated by catalysts such as Grubbs’ or Schrock’s catalysts .
Comparison with Similar Compounds
Methylenecyclobutane: A structural isomer with similar reactivity but different stability and physical properties.
1-Methylcyclobutene: Another isomer that differs in the position of the methyl group, affecting its chemical behavior.
Uniqueness: 3-Methylcyclobutene is unique due to its specific structural arrangement, which influences its reactivity and the types of reactions it can undergo. Its ability to participate in ROMP and form polymers with distinct properties sets it apart from other similar compounds .
Properties
IUPAC Name |
3-methylcyclobutene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-5-3-2-4-5/h2-3,5H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTHULPHIBKNNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539244 |
Source
|
Record name | 3-Methylcyclobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-55-4 |
Source
|
Record name | 3-Methylcyclobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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